4-amino-3-(cyclopropylmethoxy)-N-methylbenzamide
Overview
Description
4-amino-3-(cyclopropylmethoxy)-N-methylbenzamide is a benzamide derivative that has garnered attention due to its potential therapeutic and environmental applications. This compound is known for its potent biological activity, particularly in the field of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(cyclopropylmethoxy)-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the cyclopropylmethoxy group: This step involves the reaction of a suitable cyclopropylmethanol derivative with a halogenated benzene compound under basic conditions to form the cyclopropylmethoxybenzene intermediate.
Amination: The intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the desired position on the benzene ring.
N-Methylation: The final step involves the methylation of the amine group using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(cyclopropylmethoxy)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-amino-3-(cyclopropylmethoxy)-N-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment, due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-3-(cyclopropylmethoxy)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of cellular pathways. In cancer research, the compound has been shown to inhibit key enzymes involved in cell cycle regulation, thereby preventing cancer cell proliferation and inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-isopropyl-3-methylbenzamide
- 4-Amino-3-methoxy-N-methylbenzamide
- 4-Amino-3-cyclopropylmethoxybenzamide
Uniqueness
4-amino-3-(cyclopropylmethoxy)-N-methylbenzamide stands out due to its unique cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-amino-3-(cyclopropylmethoxy)-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-14-12(15)9-4-5-10(13)11(6-9)16-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCHHOCPVNMHAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)N)OCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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